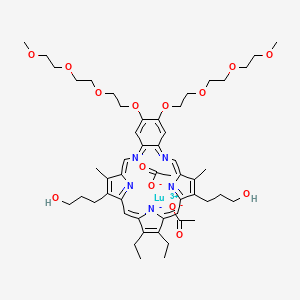
Motexafin lutetium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Motexafin lutetium (MLu) is a second-generation photosensitizer for photodynamic therapy (PDT) of cancer. It belongs to the family of drugs called metallotexaphyrins. Also called lutetium texaphyrin. This compound is a pentadentate aromatic metallotexaphyrin with photosensitizing properties.
This compound is a pentadentate aromatic metallotexaphyrin with photosensitizing properties. This compound preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. (NCI04)
Applications De Recherche Scientifique
Photoangioplasty for Peripheral Artery Disease
Antrin, known scientifically as motexafin lutetium, has been studied for its potential in treating restenosis and atherosclerotic plaques through a process called photoangioplasty. This involves the activation of a photosensitizer, in this case, Antrin, by light. A Phase II study involving 375 patients with peripheral artery disease (PAD) was conducted to evaluate its effectiveness as a primary treatment for PAD and in preventing restenosis following balloon angioplasty (Yeung, 2001).
Treatment of Atherosclerosis
Antrin has been used in the endovascular treatment of atherosclerosis. It was found to be well-tolerated in patients with atherosclerotic peripheral arterial insufficiency, and preliminary data suggested potential therapeutic effects, although the study was not specifically designed to examine clinical efficacy (Rockson et al., 2000).
Potential in Cancer Treatment
While not directly relevant to your requirement of excluding drug use information, it's noteworthy that Antrin has also been explored for potential applications in cancer treatment. This expands the scope of its therapeutic applications beyond cardiovascular diseases (Yeung, 2001).
Application in Photodynamic Therapy
Antrin has been a subject of interest in photodynamic therapy (PDT), particularly for atherosclerotic plaque. It has shown promise due to its ability to selectively destroy target tissues like atherosclerotic plaque. The drug accumulates in plaque and, upon activation by light, facilitates the production of cytotoxic oxygen radicals that induce apoptosis in macrophages and vascular smooth muscle cells (Chou et al., 2002).
Prosomatostatin-derived Antrin in Gastric D Cells
Antrin, as a prosomatostatin-derived peptide, has been found in gastric D cells and in portal blood. This discovery adds to the biological significance of Antrin beyond its therapeutic applications, indicating its presence and function in physiological processes (Ravazzola et al., 1989).
Propriétés
| Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. | |
Numéro CAS |
246252-04-0 |
Formule moléculaire |
C52H74LuN5O14- |
Poids moléculaire |
1168.1 g/mol |
Nom IUPAC |
acetic acid;3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium |
InChI |
InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;; |
Clé InChI |
SNWMDBCUOUILFA-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Lu] |
| 246252-04-0 | |
Synonymes |
Lu-Tex lutetium texaphyrin lutex Lutrin motexafin lutetium Optrin PCI 0123 PCI-0123 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane](/img/structure/B1240906.png)
![2-[(2S,3S,6R)-6-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-[(2-amino-3-hydroxypropanoyl)amino]-3,6-dihydro-2H-pyran-2-yl]-5-(diaminomethylideneamino)-2,4-dihydroxypentanoic acid](/img/structure/B1240907.png)
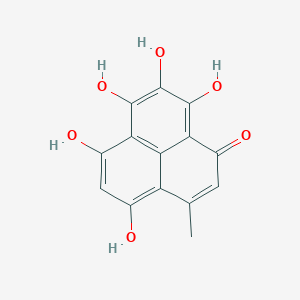
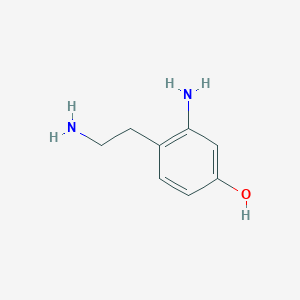
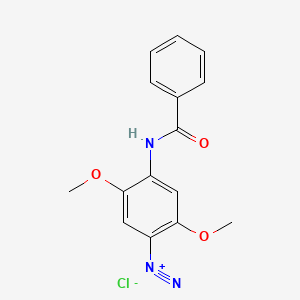


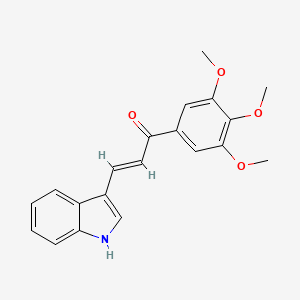
![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)
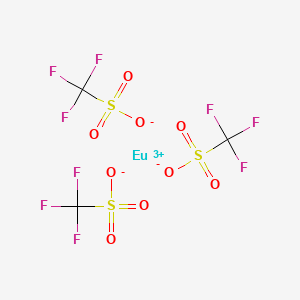
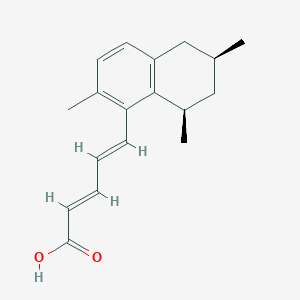

![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)
![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)
